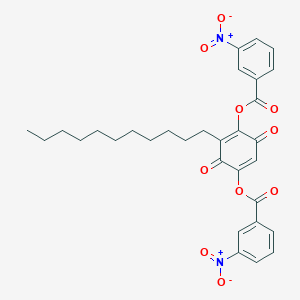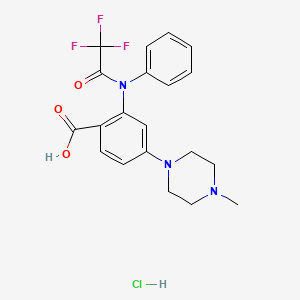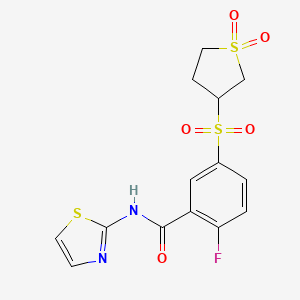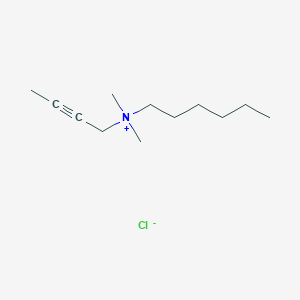![molecular formula C8H11Br3 B12638662 6-Bromo-7-(dibromomethyl)bicyclo[3.1.1]heptane](/img/structure/B12638662.png)
6-Bromo-7-(dibromomethyl)bicyclo[3.1.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-7-(dibromomethyl)bicyclo[311]heptane is a chemical compound with the molecular formula C8H11Br3 It is a member of the bicyclo[311]heptane family, characterized by a bicyclic structure with three bromine atoms attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-(dibromomethyl)bicyclo[3.1.1]heptane typically involves the bromination of bicyclo[3.1.1]heptane derivatives. One common method is the bromination of 7-methylbicyclo[3.1.1]heptane using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and bromine concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-(dibromomethyl)bicyclo[3.1.1]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to form less brominated derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation can lead to the formation of more oxidized derivatives, such as carboxylic acids or ketones, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as NaOH, NaOCH3, or NH3 in solvents like ethanol or water.
Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents like ether or THF.
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.
Major Products
Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.
Reduction: Formation of less brominated bicyclo[3.1.1]heptane derivatives.
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Scientific Research Applications
6-Bromo-7-(dibromomethyl)bicyclo[3.1.1]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-7-(dibromomethyl)bicyclo[3.1.1]heptane depends on its interaction with molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The bicyclic structure provides rigidity, which can enhance the compound’s stability and specificity in binding to target molecules .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-2-methylene-bicyclo[3.1.1]heptane: Similar bicyclic structure but with different substituents.
7-Bromo-bicyclo[3.1.1]heptane: Similar structure with fewer bromine atoms.
Bicyclo[3.1.1]heptane-2,6-dione: Similar core structure with different functional groups.
Uniqueness
6-Bromo-7-(dibromomethyl)bicyclo[3.1.1]heptane is unique due to the presence of three bromine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
Molecular Formula |
C8H11Br3 |
|---|---|
Molecular Weight |
346.88 g/mol |
IUPAC Name |
6-bromo-7-(dibromomethyl)bicyclo[3.1.1]heptane |
InChI |
InChI=1S/C8H11Br3/c9-7-4-2-1-3-5(7)6(4)8(10)11/h4-8H,1-3H2 |
InChI Key |
DSNGPYDYZPFEEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C(C1)C2Br)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate](/img/structure/B12638611.png)






methanone](/img/structure/B12638649.png)
![N'-(5-Chloro-1,3-thiazol-2-yl)-N,N-bis[(oxan-4-yl)]urea](/img/structure/B12638653.png)


